

MeTC7 for In-Vivo Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MeTC7 is a novel and selective Vitamin D Receptor (VDR) antagonist that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Unlike traditional VDR agonists that can induce hypercalcemia, **MeTC7** offers a promising therapeutic window by inhibiting VDR-mediated signaling pathways that contribute to tumorigenesis.[1] This document provides a comprehensive overview of the in-vivo application of **MeTC7**, including recommended dosages, administration protocols, and a summary of its effects in different animal models. The information presented here is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Summary: MeTC7 In-Vivo Dosages and Effects

The following table summarizes the key quantitative data from in-vivo studies utilizing **MeTC7** across various animal models.



Animal Model	Cancer Type	MeTC7 Dosage & Route	Dosing Frequency & Duration	Key Findings & Efficacy	Reference
Nude Mice	Ovarian Cancer (SKOV-3 xenograft)	10 mg/kg, Intraperitonea I (IP)	Monday- Friday	Reduced tumor growth.	[1][3]
NSG Mice	Neuroblasto ma (SH- SY5Y xenograft)	10 mg/kg, IP	Monday- Friday	Reduced tumor growth rate.[1]	[4]
TH-MYCN Transgenic Mice	Spontaneous Neuroblasto ma	10 mg/kg, IP	Daily	Reduced tumor growth, volume, and weight.[1][5] [6]	[1]
Mice	Medulloblasto ma, Pancreatic Cancer Xenografts	10 mg/kg, IP	Not specified	Reduced growth of xenografts.	[6]
C57BL/6 Mice	Colorectal Cancer (MC38 syngeneic model)	25 mg/kg, Subcutaneou s (s.c.)	Daily, from day 5 to day 11	Significantly reduced radiation-induced PD-L1 expression on tumor cells.	[5][7]

Signaling Pathway of MeTC7

MeTC7 functions as a VDR antagonist. By binding to the VDR, it blocks the downstream signaling typically initiated by its natural ligand, calcitriol. In cancer cells where VDR is

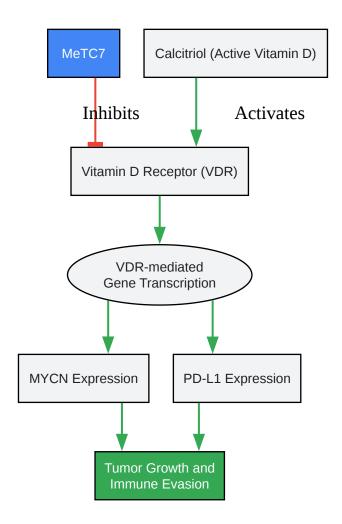


Methodological & Application

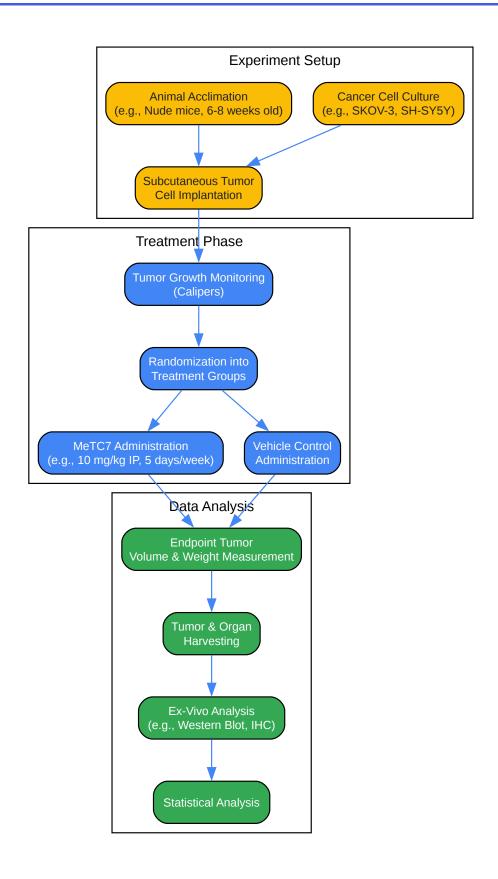
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overexpressed, this inhibition can lead to a reduction in the expression of oncogenes like MYCN and immune checkpoint proteins like PD-L1, ultimately hindering tumor progression.[1] [5]









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